Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Overview
Description
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C12H20O2Si. This compound is characterized by the presence of a phenol group substituted with a tert-butyl dimethylsilyl (TBDMS) group at the 3-position. The TBDMS group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of the hydroxyl group of phenol using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Phenol+TBDMS-ClBasePhenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The TBDMS group can be selectively removed under acidic conditions to regenerate the free phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can remove the TBDMS group.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Free phenol
Scientific Research Applications
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has various applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection of phenolic groups is necessary during multi-step synthesis.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Comparison with Similar Compounds
Similar Compounds
- **Phenol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- **Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- **Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl-
Uniqueness
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in selective protection strategies in organic synthesis.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9,13H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTUMICETVLAST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466168 | |
Record name | 3-(tert-butyldimethylsilyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161006-18-4 | |
Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161006-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(tert-butyldimethylsilyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(tert-butyldimethylsilyl)oxy]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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